Product packaging for DL-Arginine hydrochloride monohydrate(Cat. No.:CAS No. 332360-01-7)

DL-Arginine hydrochloride monohydrate

Cat. No.: B1333549
CAS No.: 332360-01-7
M. Wt: 228.68 g/mol
InChI Key: NUFCANQNMWVENN-UHFFFAOYSA-N
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Description

Overview of Arginine Isomers and the Nature of DL-Arginine Hydrochloride Monohydrate

With the exception of glycine, all amino acids are chiral molecules, meaning they can exist in two non-superimposable mirror-image forms, known as enantiomers. These forms are designated as L (levo, or left-handed) and D (dextro, or right-handed). In virtually all naturally occurring proteins synthesized by living organisms, amino acids are exclusively found in the L-configuration. acs.org L-Arginine is the biologically active isomer involved in numerous physiological pathways, including the urea (B33335) cycle and as a precursor to the signaling molecule nitric oxide. wikipedia.orgfrontiersin.org

DL-Arginine is a racemic mixture, which contains an equal 1:1 ratio of L-arginine and D-arginine. Such mixtures are optically inactive because the optical rotations of the two enantiomers cancel each other out. The subject compound, this compound, is a salt form where arginine has been reacted with hydrochloric acid. This conversion to a hydrochloride salt enhances the compound's stability and increases its solubility in aqueous solutions. The "monohydrate" designation indicates that each molecule of the salt is associated with one molecule of water within its crystal structure. researchgate.net This hydrated, salt form is particularly useful in research settings due to its well-defined crystalline nature and ease of handling.

Historical Context of Arginine Research and its Racemic Forms

The history of arginine began in 1886 when the German chemist Ernst Schulze and his assistant Ernst Steiger first isolated the L-enantiomer from yellow lupin seedlings. wikipedia.orgcodeage.com Schulze named it from the Greek árgyros (silver) because of the silver-white appearance of its nitrate (B79036) crystals. wikipedia.orgbiocrates.com The correct structure of arginine was determined by Schulze and Ernst Winterstein in 1897 and definitively confirmed by Sørensen's synthesis in 1910. wikipedia.orgbiocrates.com

The study of racemic forms of amino acids is intrinsically linked to the development of stereochemistry. The foundational work by scientists like Louis Pasteur in the mid-19th century established the concept of molecular chirality. Subsequently, the work of Emil Fischer advanced the understanding of the specific configurations of sugars and amino acids, leading to the D/L notation system. acs.org While L-arginine was the first to be discovered from a natural source, the advancement of chemical synthesis techniques in the 20th century made racemic mixtures like DL-arginine readily available. This availability allowed researchers to explore the properties and potential applications of D-amino acids and their racemic counterparts, which were largely absent in the biological world. The study of racemization—the process by which an enantiomerically pure substance converts into a racemic mixture—also became a significant field of research, with applications in areas like geochemical and archaeological dating. tandfonline.comrsc.org

Significance of this compound in Fundamental Chemical and Biochemical Studies

This compound serves as a valuable compound in a variety of fundamental research applications, primarily due to its defined racemic composition and stable, crystalline nature.

Crystallographic Research : The compound is an important subject for X-ray crystallography studies. A detailed crystallographic analysis of DL-arginine monohydrate at low temperatures (100 K) has provided precise data on its molecular conformation and the intricate network of hydrogen bonds that stabilize its crystal lattice. researchgate.net In its crystal structure, the α-amino group is neutral, and the side chain is not fully extended. The hydrogen bond network involves interactions between the carboxylate groups, the guanidinium (B1211019) groups, and the water molecule. researchgate.net Such fundamental structural data is crucial for understanding intermolecular interactions and serves as a reference for computational chemistry models.

Model for Chiral Separation : As a stable racemic mixture, DL-arginine is used as a model compound in the development and validation of enantioseparation techniques. For instance, it has been utilized in studies developing thin-layer chromatography (TLC) methods for resolving DL-amino acids into their constituent enantiomers.

Chemical Synthesis : In synthetic chemistry, DL-arginine hydrochloride can serve as a starting material or building block. nih.govsapub.org Its improved stability and solubility compared to the free base make it easier to handle in various reaction conditions. It provides a racemic scaffold for the synthesis of novel compounds where stereochemistry is not initially critical or where subsequent separation of isomers is planned.

Biochemical and Microbiological Research : The compound has been used in specific biochemical investigations. For example, DL-arginine has been employed in studies to probe the transport mechanisms of the inner mitochondrial membrane. It has also been used in microbiological research for culturing specific microorganisms, such as Eubacterium lentum, to facilitate the production of particular enzymes like hydroxysteroid dehydrogenases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H17ClN4O3 B1333549 DL-Arginine hydrochloride monohydrate CAS No. 332360-01-7

Properties

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.ClH.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFCANQNMWVENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370078
Record name dl-arginine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332360-01-7
Record name dl-arginine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Methodologies for Dl Arginine Hydrochloride Monohydrate

Chemical Synthesis Pathways of DL-Arginine Hydrochloride Monohydrate

This compound, a racemic mixture of the D- and L-isomers of arginine hydrochloride, is a compound of interest in various research and industrial applications. Its synthesis can be approached through several chemical pathways, often starting from readily available precursors.

The synthesis of DL-arginine often utilizes precursors that can be chemically converted to the arginine backbone. One common approach involves the use of gelatin, a protein rich in arginine, as a starting material. orgsyn.org Hydrolysis of gelatin breaks it down into its constituent amino acids, from which arginine can be isolated. orgsyn.org Other synthetic routes may start from simpler, more defined precursors like ornithine, which can be converted to arginine through a process called guanidinylation. mdpi.com The choice of raw material often depends on the desired scale of synthesis, purity requirements, and economic considerations. For instance, L-arginine can be produced from raw materials such as nuts and seeds like beans and peanuts. google.com

A variety of reagents are employed in these synthetic pathways. For instance, the guanidinylation of ornithine can be achieved using reagents like guanidine (B92328) hydrochloride, thiourea, S-methylisothiourea, or pyrazole-1-carboxamidine hydrochloride. mdpi.com

The synthesis of DL-arginine hydrochloride involves specific reaction conditions to ensure efficient conversion and yield. For example, the hydrolysis of gelatin is typically carried out by heating with a strong acid like concentrated hydrochloric acid. orgsyn.org This process breaks the peptide bonds, releasing the individual amino acids.

In syntheses starting from ornithine, the guanidinylation step is crucial. This reaction is often performed under controlled pH conditions. Catalytic approaches are not prominently featured in the traditional chemical synthesis of the arginine backbone itself, which primarily relies on stoichiometric reactions. However, enzymatic methods offer an alternative approach. For instance, the enzyme L-arginase can selectively convert L-arginine into L-ornithine, leaving D-arginine behind in a racemic mixture of DL-arginine. google.com This enzymatic resolution is performed under specific temperature and pH conditions, often in the presence of cofactors like Mn2+ salts. google.com

A notable method for obtaining arginine hydrochloride from a precursor involves the hydrolysis of benzylidenearginine. This is achieved by heating a suspension of benzylidenearginine in 5 N hydrochloric acid on a steam bath. orgsyn.org

Following the synthesis, the isolation and purification of DL-arginine hydrochloride are critical steps to obtain a product of desired purity. A common technique involves precipitation. For instance, after the hydrolysis of benzylidenearginine, the resulting arginine hydrochloride can be precipitated by adding absolute alcohol to the concentrated aqueous solution. orgsyn.org Further purification can be achieved by recrystallization.

Chromatographic techniques are also widely used for purification. Ion-exchange chromatography is particularly effective for separating arginine from other amino acids and impurities. nih.govgoogle.com In this method, a solution containing the amino acid mixture is passed through a column packed with a resin that selectively binds charged molecules. By adjusting the pH and ionic strength of the eluting solvent, different amino acids can be separated based on their isoelectric points. google.com For example, a strongly acidic cation exchange resin can be used to remove impurities from an arginine solution. google.comgoogle.com

Other purification methods include decolorization with activated carbon to remove colored impurities and filtration to remove solid particles. orgsyn.orggoogle.com The final product is often dried to remove any residual solvent. orgsyn.org

Table 1: Key Steps and Techniques in DL-Arginine Hydrochloride Synthesis and Purification

Step Technique/Reagent Purpose
Synthesis (from Gelatin) Acid Hydrolysis (e.g., HCl)To break down gelatin into constituent amino acids. orgsyn.org
Synthesis (from Ornithine) Guanidinylation (e.g., with guanidine hydrochloride)To convert the ornithine side chain into a guanidino group. mdpi.com
Enzymatic Resolution L-arginaseTo selectively convert L-arginine to L-ornithine, enabling separation of D-arginine. google.com
Isolation Precipitation (e.g., with ethanol)To crystallize the arginine hydrochloride from the reaction mixture. orgsyn.org
Purification Ion-Exchange ChromatographyTo separate arginine from other amino acids and impurities. nih.govgoogle.com
Purification Decolorization (with activated carbon)To remove colored impurities. orgsyn.orggoogle.com
Purification RecrystallizationTo further enhance the purity of the final product. nih.gov

Methodologies for Derivatization of DL-Arginine Hydrochloride

The derivatization of arginine is a key strategy in peptide synthesis and for the development of new research tools. These modifications are typically aimed at protecting the reactive guanidino group or introducing new functionalities.

The synthesis of substituted arginine derivatives allows for the exploration of structure-activity relationships and the development of probes for biological systems. For example, novel L-arginine derivatives with imine structures (Schiff bases) have been synthesized by reacting L-arginine with various aromatic aldehydes. farmaciajournal.com These derivatives have been evaluated for their antioxidant potential. farmaciajournal.com

Another area of research involves the synthesis of arginine analogs with modified side chains to be used as residues in peptides. researchgate.net This can involve altering the length of the aliphatic chain or introducing aromatic or aliphatic ring structures. researchgate.net Furthermore, conformationally constrained arginine analogues have been synthesized based on a 3-substituted pyrrolidine (B122466) framework. acs.org These modifications can provide insights into the binding requirements of arginine-recognizing enzymes and receptors. The synthesis of arginine building blocks with increased lipophilicity has also been a focus, which can be achieved through guanidinylation of Fmoc-Orn. mdpi.com

In peptide synthesis, the highly basic and nucleophilic guanidino group of arginine must be protected to prevent unwanted side reactions. nih.gov A variety of protecting groups have been developed for this purpose, each with its own advantages and specific conditions for introduction and removal.

Commonly used protecting groups for the arginine side chain include the tosyl (Tos) group, which is stable under many conditions but requires strong acids like anhydrous HF for removal. nih.gov More acid-labile sulfonyl-based protecting groups have been developed, such as 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc). nih.gov The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is even more labile and is widely used in Fmoc-based solid-phase peptide synthesis. nih.gov

Table 2: Common Protecting Groups for the Arginine Side Chain

Protecting Group Abbreviation Key Features and Cleavage Conditions
TosylTosStable; removed by strong acids (e.g., anhydrous HF). nih.gov
4-Methoxy-2,3,6-trimethylphenylsulfonylMtrAcid-labile; removed with neat trifluoroacetic acid (TFA). nih.gov
2,2,5,7,8-Pentamethylchroman-6-sulfonylPmcMore acid-labile than Mtr. nih.gov
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylPbfWidely used in Fmoc chemistry; more labile than Pmc. nih.gov
NitroNO2Prevents δ-lactam formation; removed with SnCl2 in mild acid. nih.govresearchgate.net
di-tert-Butoxycarbonyl(Boc)2Removed by TFA-H2O. nih.gov
p-NitrocarbobenzoxyStable during peptide synthesis; removed by hydrogenolysis. google.com

Condensation Reactions and Esterification Techniques for Arginine Derivatives

The functional groups of arginine—the α-amino group, the carboxyl group, and the side-chain guanidinium (B1211019) group—offer multiple sites for chemical modification. Condensation and esterification are two primary pathways for creating arginine derivatives, each with distinct methodologies and outcomes.

Esterification Techniques

Esterification of the carboxyl group is a common strategy to protect it or to synthesize derivatives like cationic surfactants. Several effective methods have been developed.

One prevalent chemical method involves the use of thionyl chloride (SOCl₂) in an alcohol, such as ethanol (B145695), to produce the corresponding ester dihydrochloride (B599025). sapub.org In this reaction, L-Arginine HCl is refluxed with thionyl chloride in ethyl alcohol for several hours. sapub.org The thionyl chloride facilitates the esterification, leading to the formation of L-Arginine ethyl ester dihydrochloride. sapub.org

Another approach involves using protected arginine, such as Boc-Arg(Boc)₂–OH, which is reacted with long-chain alcohols. nih.gov This synthesis is typically performed in dichloromethane (B109758) (DCM) and utilizes coupling agents like 1-(3-(Dimethylamino)propyl)-3-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylamino pyridine (B92270) (DMAP). nih.gov The Boc protecting groups are subsequently removed using trifluoroacetic acid (TFA) to yield the final lipophilic arginine ester. nih.gov

Enzymatic synthesis presents a milder alternative to chemical methods. Research has demonstrated the use of the protease papain as a catalyst for forming ester bonds between Z-Arg-OMe (Nα-benzyloxycarbonyl-L-arginine methyl ester) and various long-chain alcohols. nih.gov These reactions are often carried out in solvent-free systems to achieve high product yields. nih.gov

MethodReagents & CatalystsKey ConditionsProduct ExampleReported Yield
Thionyl Chloride MethodL-Arginine HCl, Thionyl chloride, Ethyl alcoholReflux for 4-5 hoursL-Arginine ethyl ester dihydrochlorideHigh
Protected Arginine CouplingBoc-Arg(Boc)₂–OH, Long-chain alcohol, EDC, DMAP, TFA (for deprotection)Stirring for 12 hours at room temperatureArginine-oleate (Arg-OL)28% (for Boc-protected intermediate) nih.gov
Enzymatic SynthesisZ-Arg-OMe, Long-chain alcohol, PapainSolvent-free system; 50-65°CArginine alkyl esters86-89% nih.gov

Condensation Reactions

Condensation reactions involving arginine's amino or guanidinium groups are employed to create a diverse range of derivatives, including amides and imines.

A significant example is the Schotten-Baumann reaction, which is used to synthesize Nα-acyl arginine esters. sapub.org This two-step process begins with the esterification of arginine as described above. The resulting crude L-arginine ethyl ester dihydrochloride is then dissolved in water, and its pH is carefully maintained while a long-chain acid chloride (e.g., octanoyl chloride or nonanoyl chloride) is added dropwise. sapub.orgsapub.org This acylation of the α-amino group proceeds with high efficiency, yielding Nα-acyl-L-arginine ethyl esters, which are a class of cationic surfactants. sapub.orgsapub.org

The unique reactivity of the guanidine group is exploited in other condensation reactions. For instance, the guanidine side-chain can react with malondialdehyde (MDA) under strongly acidic conditions to form a stable pyrimidine (B1678525) ring. nih.gov This selective derivatization is used as a tagging strategy in the analysis of peptides. nih.gov

Furthermore, the primary amino group of arginine can undergo condensation with various aromatic aldehydes. This reaction typically involves refluxing arginine with an aldehyde in methanol (B129727), leading to the formation of the corresponding imine (Schiff base) derivatives. nih.gov

Reaction TypeReactantsKey ConditionsProduct ExampleReported Yield
Schotten-Baumann ReactionL-Arginine ethyl ester diHCl, Octanoyl chloride, aq. NaOHpH kept at 5.5-7; Temperature at 10-15°CN-α-Octanoyl-L-Arginine ethyl ester85%
Guanidinium Group DerivatizationArginine residue, Malondialdehyde (MDA)Strongly acidic conditionsPyrimidine derivativeQuantitative nih.gov
Imine FormationL-arginine, Aromatic aldehydeReflux in methanol for 4-8 hoursImine derivatives of L-arginineNot specified

Optimization Strategies in this compound Synthesis and Derivatization

Optimization of Esterification and Acylation

In the synthesis of L-arginine ethyl ester hydrochloride, a multi-stage temperature control strategy has been shown to produce high yields. google.com This optimized process involves cooling absolute ethanol to between -5°C and 0°C before adding thionyl chloride, followed by the addition of L-arginine. The reaction temperature is then raised to 25-30°C for 2 hours and subsequently increased to 75-80°C for a 2-hour reflux. This carefully controlled temperature progression can result in yields reaching 85%. google.com

For the Schotten-Baumann acylation, precise control of reaction conditions is critical for achieving good yields. Key optimization parameters include:

pH Control : The pH must be carefully kept constant (typically between 5.5 and 7) through the addition of aqueous sodium hydroxide. sapub.orgsapub.org

Temperature Management : The reaction mixture is maintained at a cool temperature of 10-15°C during the addition of the acid chloride to manage the exothermic reaction. sapub.org

Reactant Stoichiometry : Using a slight sub-stoichiometric amount of the acid chloride (e.g., 0.96 equivalents) can help prevent side reactions and simplify purification. sapub.orgsapub.org

Optimization of Enzymatic Synthesis

Enzymatic methods for synthesizing arginine derivatives have been systematically optimized by evaluating multiple variables. nih.gov Studies on the papain-catalyzed synthesis of arginine N-alkyl amides and esters identified several key factors for maximizing yield:

Enzyme Support : Depositing the papain catalyst onto a polyamide support resulted in the highest enzymatic activities and yields. nih.gov

Solvent System : The best yields for amide derivatives (81-89%) were obtained in acetonitrile (B52724) with a very low aqueous buffer content (0-1% v/v). nih.gov Ester derivatives were synthesized with high yields (86-89%) in solvent-free systems. nih.gov

Substrate Ratio : For ester synthesis, a molar ratio of the arginine derivative (Z-Arg-OMe) to the fatty alcohol of 0.01 was found to be effective. nih.gov

Temperature : Optimal temperatures were found to be 25°C for amide synthesis and 50°C or 65°C for ester synthesis, depending on the alcohol's chain length. nih.gov

More broadly, a mathematical tool known as the Substrate-Enzyme Relation (SER) has been developed to streamline the optimization of enzymatic ester syntheses in solvent-free systems, allowing for the determination of optimal reagent molar ratios and enzyme loading with fewer experiments. mdpi.com

Optimization of Derivatization Reactions

Derivatization reactions, often used for analytical purposes, also benefit from optimization. The reaction of arginine's guanidine group with malondialdehyde (MDA) has been optimized to achieve quantitative modification, ensuring that the tagging process is complete and reliable for subsequent analysis. nih.gov Similarly, the protocol for hydrazinolysis, a method to convert arginine to ornithine to simplify mass spectrometry analysis, has been optimized to improve its efficacy. rsc.org For the synthesis of arginine aldehydes, a critical optimization was the use of arginine derivatives where the guanidino group is completely protected, as incomplete protection was found to inhibit aldehyde formation. nih.gov

Structural and Conformational Analysis of Dl Arginine Hydrochloride Monohydrate

Crystallographic Investigations

X-ray Diffraction Studies of DL-Arginine Monohydrate Crystal Structure

The crystal structure of DL-arginine monohydrate has been determined through single-crystal X-ray diffraction methods, often at low temperatures to minimize thermal vibrations and improve data quality. researchgate.netsigmaaldrich.com For instance, one study collected data at 100 K. researchgate.netnih.gov In a related study on DL-arginine monohydrate using 3D electron diffraction (3D ED), a complementary technique, data was collected at -110 °C with a resolution of 0.73 Å. nih.gov

The process involves irradiating a single crystal with a monochromatic X-ray beam and recording the diffraction pattern. The collected data is then processed and refined to generate an accurate electron density map, from which the atomic positions are determined. researchgate.net Techniques like Rietveld refinement are employed, particularly for data obtained from powder X-ray diffraction (XRD), to refine the crystal structure model. rsc.orgnih.gov

Table 1: Crystallographic Data for DL-Arginine Monohydrate

ParameterValueReference
Empirical FormulaC6H14N4O2·H2O researchgate.netnih.gov
Space GroupPbca nih.gov
Unit Cell Dimensions (Å)a = 11.718 (2) nih.gov
b = 10.0950 (2)
c = 16.294 (3)
Unit Cell Angles (°)α = 90.000 nih.gov
β = 90.000
γ = 90.000
Temperature100 K researchgate.netnih.gov

The crystal structure of DL-arginine hydrochloride monohydrate is extensively stabilized by a complex network of hydrogen bonds. nih.gov The arginine molecule, with its guanidinium (B1211019) group, carboxylate group, and alpha-amino group, acts as an excellent hydrogen bond donor. stackexchange.com

In the crystalline state, hydrogen bonds form between the deprotonated α-carboxylate groups and the positively charged amino groups of the guanidinium group of adjacent molecules. researchgate.net Water molecules are integral to this network, mediating further N-H···O hydrogen bonds. researchgate.net These interactions link individual molecules into pairs of spiral motifs, which are then connected laterally by additional N-H···O and C-H···O hydrogen bonds, creating a stable three-dimensional lattice. researchgate.netnih.gov The charged N-H groups of the guanidinium side chain are particularly effective hydrogen bond donors. stackexchange.com

Within the crystal, the arginine molecule adopts a specific conformation. The asymmetric unit consists of one arginine molecule (either the D- or L-enantiomer) and one water molecule. nih.gov The side chain, which includes the guanidinium group, is not fully extended. researchgate.netnih.gov Instead, it adopts a near gauche-gauche conformation, as indicated by the key torsion angles. researchgate.netnih.gov

Table 2: Selected Torsion Angles (χ) for DL-Arginine Monohydrate at 100 K

Torsion AngleValue (°)Reference
χ³59.0 (1) researchgate.netnih.gov
χ⁴72.8 (1) researchgate.netnih.gov

Neutron Diffraction Techniques for Hydrogen Atom Location

While X-ray diffraction is excellent for determining the positions of heavier atoms, precisely locating hydrogen atoms is challenging because of their low electron density. Neutron diffraction is a powerful complementary technique that overcomes this limitation. Neutrons are scattered by atomic nuclei, and the scattering length for hydrogen is comparable to that of other atoms like carbon, nitrogen, and oxygen.

A neutron diffraction study on the related compound, L-arginine dihydrate, successfully located all hydrogen atoms with high precision. rsc.org This study confirmed that the arginine molecule exists as a zwitterion, with the positive charge located on the guanidinium group, and that the α-amino group is neutral. rsc.org Such precise hydrogen atom positioning is crucial for a detailed and accurate understanding of the hydrogen bonding network, as it defines the donor-acceptor relationships unequivocally. rsc.org

Comparative Crystallography of DL-Arginine Forms (e.g., Dihydrates, Acetates, Formates)

The crystal structure of this compound can be compared with other crystalline forms of arginine to understand how different counter-ions or hydration states influence molecular conformation and packing. Other known crystal structures include L-arginine dihydrate, DL-arginine dihydrate, and various salts like acetates and formates. researchgate.netresearchgate.net

Inorganic anions in arginine salts have a significant influence on the conformation of the carboxyl and guanidinium groups. iucr.org For example, the hydrogen bonding pattern in DL-arginine monohydrate differs from that in L-arginine dihydrate. researchgate.netrsc.org In the dihydrate, the arginine molecule is a zwitterion with a protonated guanidinium group and a neutral α-amino group, participating in a network of nine distinct hydrogen bonds. rsc.org The study of different salts, such as arginine aspartate and glutamate (B1630785), reveals how the nature of the counter-ion dictates the specific hydrogen bonding schemes and the resulting crystal lattice. nih.gov These comparative studies highlight the conformational flexibility of the arginine molecule and the critical role of intermolecular interactions in determining its solid-state structure. iucr.org

Molecular Interactions and Aggregation Patterns

The stereochemistry of amino acids plays a pivotal role in their molecular aggregation within crystalline structures. In the case of arginine hydrochloride, the presence of both D- and L-enantiomers in this compound leads to distinct packing arrangements compared to its chiral counterparts, such as L-arginine hydrochloride.

The crystal structure of DL-arginine monohydrate is organized in the centrosymmetric space group Pbca, which inherently accommodates both enantiomers. nih.gov This racemic nature results in a structure that is fundamentally different from the non-centrosymmetric space group P21 observed for L-arginine, which contains two molecules of the same chirality in its asymmetric unit. nih.gov

The presence of both D- and L-arginine molecules in the crystal lattice of this compound necessitates a packing arrangement that can efficiently accommodate both configurations. This often results in specific intermolecular interactions that are unique to the racemic form.

Table 1: Crystallographic Data Comparison

Compound Space Group Key Structural Feature
DL-Arginine Monohydrate Pbca Centrosymmetric, contains both D- and L-enantiomers. nih.gov
L-Arginine P21 Non-centrosymmetric, contains only L-enantiomers. nih.gov

In the crystal structure of DL-arginine monohydrate, a network of hydrogen bonds links individual molecules. researchgate.net These include interactions between the deprotonated and negatively charged α-carboxylate groups and the positively charged amino groups of the guanidinium group of neighboring molecules. researchgate.net The water molecules are also integral to the hydrogen-bonding network, often acting as bridges between different arginine molecules. Specifically, water-mediated N—H⋯O hydrogen bonds are observed. researchgate.net

The arginine molecule in its zwitterionic form possesses multiple hydrogen bond donors (the α-amino group and the guanidinium group) and acceptors (the carboxylate group). This allows for the formation of a robust three-dimensional network of interactions. The chloride ion, being negatively charged, also participates significantly in the hydrogen-bonding network by accepting hydrogen bonds from the positively charged groups of the arginine molecule.

Table 2: Key Intermolecular Interactions in Arginine Crystal Structures

Interaction Type Donor Group Acceptor Group Significance
Hydrogen Bond α-amino group (NH₃⁺) Carboxylate group (COO⁻), Chloride ion (Cl⁻), Water (H₂O) Charge stabilization, network formation.
Hydrogen Bond Guanidinium group (-C(NH₂)₂⁺) Carboxylate group (COO⁻), Chloride ion (Cl⁻), Water (H₂O) Key interaction for aggregation and stability. bohrium.com
Hydrogen Bond Water (H₂O) Carboxylate group (COO⁻), α-amino group (NH₃⁺) Bridging molecules, stabilizing the hydrated structure. researchgate.net

The guanidinium group of arginine is a key player in its molecular interactions due to its positive charge, which is delocalized over several atoms, and its ability to form multiple hydrogen bonds. nih.govacs.org This moiety is protonated under physiological conditions and in the crystalline state, carrying a +1 charge. nih.govresearchgate.net

In crystalline assemblies, the guanidinium group frequently engages in specific and highly directional interactions. It has a notable propensity to form salt bridges with negatively charged groups, such as the carboxylate groups of adjacent arginine molecules or other acidic molecules. bohrium.com These interactions are not merely electrostatic but also involve geometrically specific hydrogen bonding patterns. bohrium.com

The planar nature of the guanidinium group allows it to act as a hub for multiple hydrogen bonds, primarily in its plane. nih.gov It can form bidentate hydrogen bonds with carboxylate groups, where two hydrogen bonds are formed between the guanidinium and a single carboxylate group. This "fork-like" interaction is a common and stabilizing motif in arginine-containing crystal structures.

Furthermore, the guanidinium group can participate in cation-π interactions with aromatic systems, although this is more relevant in protein structures than in the crystal of pure arginine hydrochloride. mdpi.com The surfaces above and below the plane of the guanidinium group are considered hydrophobic and can engage in van der Waals interactions. nih.gov

The geometry of the guanidinium group itself can be influenced by its interactions. Studies have shown that the bond angles within the guanidinium moiety can deviate from ideal values due to repulsive interactions with neighboring atoms, indicating a degree of conformational flexibility even in this resonant structure. nih.gov

Spectroscopic Characterization in Research on Dl Arginine Hydrochloride Monohydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for investigating the local structure and dynamics of molecules in the solid state. For ionic compounds like DL-Arginine hydrochloride monohydrate, NMR studies focusing on nuclei such as chlorine have proven particularly insightful.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of chlorine-35 (³⁵Cl) and chlorine-37 (³⁷Cl) is a specialized technique used to probe the local environment of chloride ions in crystalline solids. nih.govacs.org Research on various amino acid hydrochlorides, including this compound, has utilized this method to gain detailed information about the molecular and electronic structure surrounding the chloride anion. nih.govacs.org

These studies involve analyzing the NMR spectra to determine the anisotropic properties of the chlorine electric field gradient (EFG) and chemical shift (CS) tensors. nih.govacs.org These tensor properties are highly sensitive to the local symmetry and the nature of hydrogen bonding between the chloride ion and neighboring molecules. For the first time, the chlorine CS tensor for this compound was determined in a study that also investigated trends across various amino acid hydrochlorides. nih.gov

The analysis of ³⁵Cl NMR spectra provides key parameters, including the quadrupolar coupling constant (Cq), which is a measure of the interaction between the nuclear quadrupole moment of the chlorine nucleus and the surrounding electric field gradient. acs.org The value of Cq is intimately related to the geometry and strength of hydrogen bonds to the chloride ion. nih.gov A combined experimental and theoretical approach has been developed to refine the positions of hydrogen-bonded protons around the chloride ions by cross-validating quantum chemical calculations with experimental chlorine EFG and CS tensor data. nih.gov

Chlorine-35 NMR Interaction Tensor Parameters for this compound. nih.gov
ParameterValue
Cq(³⁵Cl) (MHz)2.03
ηq0.62
δiso (ppm)50
Ω (ppm)26
κ-0.8

Cq = Quadrupolar coupling constant; ηq = Asymmetry parameter of the EFG tensor; δiso = Isotropic chemical shift; Ω = Span of the CS tensor; κ = Skew of the CS tensor.

The data obtained from ³⁵Cl/³⁷Cl solid-state NMR are directly applicable to the conformational analysis of this compound. The EFG and CS tensors are highly sensitive to the precise arrangement of atoms around the chloride ion. acs.org Therefore, their experimental determination provides stringent constraints for validating and refining crystal structures, particularly with respect to hydrogen atom positions, which are often difficult to determine accurately with X-ray diffraction alone. nih.gov

By correlating the experimental NMR parameters with those predicted by quantum chemical calculations for different molecular conformations, researchers can deduce the most probable arrangement of the arginine cation and water molecules relative to the chloride ion. nih.govnih.gov This approach helps to elucidate the complex network of hydrogen bonds that stabilizes the crystal lattice. The sensitivity of the chlorine quadrupolar coupling constant to its environment suggests that chlorine solid-state NMR can be a valuable tool for defining chloride binding environments in more complex biological systems as well. nih.govacs.org

Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize chemical species that have unpaired electrons, such as free radicals.

When solid DL-Arginine hydrochloride is exposed to ionizing radiation, such as gamma rays or X-rays, the energy deposited can lead to the homolytic cleavage of chemical bonds, resulting in the formation of stable free radicals. nih.gov EPR spectroscopy is the primary method for studying these radiation-induced paramagnetic species.

Studies have shown that irradiating powdered DL-arginine hydrochloride (DLAHCl) with a ⁶⁰Co gamma-ray source at room temperature produces a significant and stable EPR signal. The intensity of this signal increases with the absorbed radiation dose, a characteristic that has been explored for potential applications in radiation dosimetry. nih.gov The generated radicals are remarkably stable, with their EPR spectra remaining unchanged for more than two months when stored at room temperature. This stability allows for detailed characterization of the radical structures.

Detailed analysis of the EPR spectra allows for the identification and structural elucidation of the specific radicals formed upon irradiation. The hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹H and ¹⁴N), provide a fingerprint for the radical's structure.

In studies of gamma-irradiated DL-arginine hydrochloride powder at room temperature, the observed EPR spectrum consists of eight lines. This has been interpreted as arising from a radical formed by hydrogen abstraction from the carbon atom adjacent to the guanidinium (B1211019) group.

Radical Identified in Gamma-Irradiated DL-Arginine Hydrochloride at Room Temperature.
Proposed Radical StructureDescription
NH₂(NH)NHĊHCH₂CH₂CH(NH₂)COOHResult of hydrogen abstraction from the delta-carbon atom of the side chain.

More complex studies on the related compound, L-arginine hydrochloride monohydrate, irradiated at low temperatures (66 K), have identified a variety of different radical species using a combination of EPR, Electron-Nuclear Double Resonance (ENDOR), and ENDOR-induced EPR (EIE) techniques. nih.gov These include carboxyl-centered radicals from one-electron reduction, a decarboxylation radical, a radical with the unpaired electron localized on the guanidyl group, and a side-chain dehydrogenation radical. nih.gov

Radicals Identified in X-Irradiated L-Arginine Hydrochloride Monohydrate at 66 K. nih.gov
Radical NameProposed StructureFormation Pathway
R1a, R1b(H₂OOC)CH(NH₃)⁺(CH₂)₃NHC(NH₂)₂⁺One-electron reduction
R2CH(NH₃)⁺(CH₂)₃NHC(NH₂)₂⁺Decarboxylation
R3(⁻OOC)CH(NH₃)⁺(CH₂)₃NHC(NH₂)₂⁺One-electron reduction (guanidyl group)
R4(⁻OOC)CH(NH₃)⁺(CH₂)₂CHNHC(NH₂)₂⁺Side chain dehydrogenation

Infrared (IR) and Other Vibrational Spectroscopic Methods

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. An IR spectrum provides information about the functional groups present in a compound and the strength of intermolecular interactions, such as hydrogen bonding. For this compound, IR spectroscopy is used to confirm the presence of key functional groups like the carboxyl group, amino group, and guanidinium group, as well as the water of hydration. sci.amresearchgate.net

The positions and shapes of the absorption bands in the IR spectrum are sensitive to the molecular environment. For instance, the stretching frequencies of N-H, O-H, and C=O bonds are strongly influenced by their participation in the hydrogen-bonding network that defines the crystal structure. researchgate.net By comparing the IR spectra of different arginine salts and hydrates, such as L-Arg·HCl, L-Arg·HCl·H₂O, and L-Arg·2HCl·H₂O, researchers can identify characteristic spectral features associated with specific structural arrangements and interactions between the arginine cation, chloride anions, and water molecules. sci.amresearchgate.net These comparisons help to confirm the structure and phase purity of synthesized crystals.

Theoretical Approaches for Describing IR Spectra of Arginine Complexes

The interpretation of complex experimental IR spectra is greatly enhanced by theoretical calculations, which can predict vibrational frequencies and intensities for proposed molecular structures. In the study of arginine complexes, a combination of conformational searching and electronic structure theory calculations is a common and powerful approach. nih.gov

Quantum chemical calculations are employed to find possible low-energy conformers of arginine complexes. ru.nl A widely used method is Density Functional Theory (DFT), particularly with the B3LYP functional, paired with basis sets like 6-311+G(d,p) or 6-31+G(d,p). ru.nl For more precise energy calculations, methods such as MP2 (Møller-Plesset perturbation theory of the second order) are also utilized. nih.gov These computational models generate theoretical IR spectra for various potential structures, including different conformers and binding motifs.

The process typically involves:

Conformational Search: Identifying all possible low-energy structures of the arginine complex.

Geometry Optimization: Calculating the most stable geometry for each conformer.

Frequency Calculation: Computing the harmonic vibrational frequencies for the optimized geometries. These frequencies correspond to the peaks in a theoretical IR spectrum.

By comparing the calculated IR spectra of predicted low-energy conformers with experimentally measured spectra, such as those obtained from Infrared Multiple Photon Dissociation (IRMPD) action spectroscopy, researchers can assign the most probable structure of the complex. ru.nl It is a standard practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and deficiencies in the computational method, thereby improving the match with experimental data. This combined experimental and theoretical strategy is crucial for distinguishing between subtle structural variations, such as the zwitterionic and non-zwitterionic forms of arginine within a complex. nih.govnih.gov

Spectroscopic Signatures of Binding Modes and Interactions

IR spectroscopy is highly sensitive to the chemical environment of functional groups, making it an excellent tool for identifying the binding modes and interactions in arginine complexes. The vibrational frequencies of groups involved in coordination or hydrogen bonding are shifted, providing direct evidence of these interactions.

A key structural feature of arginine in complexes is whether it exists in a non-zwitterionic (charge-solvated) form or a zwitterionic (salt-bridge) form. nih.govresearchgate.netscispace.com These two forms have distinct spectroscopic signatures:

Non-zwitterionic form: Characterized by the presence of a carboxylic acid group (-COOH). This form exhibits a prominent carbonyl (C=O) stretching band, typically observed above 1700 cm⁻¹. nih.govresearchgate.netscispace.com

Zwitterionic form: Characterized by the presence of a deprotonated carboxylate group (-COO⁻) and a protonated amino group. This form lacks the C=O stretch of the carboxylic acid and instead shows characteristic symmetric and asymmetric stretching vibrations of the carboxylate group at lower frequencies.

The identity of the cation in metal-arginine complexes plays a critical role in determining which form is more stable. nih.gov For instance, in gas-phase studies of cationized arginine, complexes with smaller alkali metals like Li⁺ tend to favor the non-zwitterionic, charge-solvated structure. nih.govnih.gov In contrast, larger alkali metal ions such as K⁺, Rb⁺, and Cs⁺ preferentially stabilize the zwitterionic, salt-bridge conformation. nih.gov The complex with Na⁺ often shows evidence of both forms coexisting, though the zwitterionic form is typically predominant. nih.govnih.gov

The binding of a metal ion to specific sites on the arginine molecule can be identified by shifts in the vibrational modes of the involved functional groups. In studies of [Zn(Arg-H)]⁺, theoretical calculations matched with experimental IRMPD spectra suggest a tridentate binding motif where the Zn²⁺ ion coordinates with the backbone amine (N), the carbonyl oxygen (CO), and a terminal nitrogen of the side-chain guanidine (B92328) group (Nω'). ru.nl The flexibility of the arginine side chain facilitates this optimal binding. ru.nl

The guanidinium group itself has characteristic vibrational modes. The CN stretching vibrations of the guanidyl group in the arginine dipeptide sidechain, for example, are observed as two distinct bands in the infrared spectrum. nih.gov In studies using Surface-Enhanced Raman Scattering (SERS), spectral data suggests that the interaction between arginine and silver nanoparticles occurs mainly through the guanidinium moiety. uchile.cl

The table below summarizes key IR spectroscopic signatures used to characterize arginine complexes.

Vibrational ModeTypical Frequency Range (cm⁻¹)Structural InterpretationReference
Carbonyl (C=O) Stretch> 1700Diagnostic for the non-zwitterionic form (presence of a -COOH group). Observed in complexes with H⁺, Li⁺, and Ag⁺. nih.govresearchgate.netscispace.com
Acid OH Stretch~3545Indicates a non-zwitterionic structure with a carboxylic acid group. nih.gov
Carboxylate (COO⁻) Asymmetric Stretch~1580 - 1610Characteristic of the zwitterionic form. nih.gov
CN Stretching Modes (Guanidinium)~1586 - 1608Associated with the side-chain guanidyl group. Can be split into two bands. nih.gov
N-H StretchesVariableShifts in these bands indicate the involvement of amino or guanidinium groups in hydrogen bonding or metal coordination.

Biochemical and Molecular Interaction Studies of Dl Arginine Hydrochloride Monohydrate in Vitro

Role in Enzyme Systems and Metabolic Pathways

DL-Arginine as a Substrate for Nitric Oxide Synthase (NOS)

DL-Arginine hydrochloride monohydrate is a critical component in the synthesis of nitric oxide (NO), a vital signaling molecule. The enzyme responsible for this conversion is nitric oxide synthase (NOS). droracle.ai While L-arginine is the natural substrate for NOS, in vitro studies often utilize the DL-arginine racemate. It is important to note that only the L-isomer is enzymatically converted to NO and L-citrulline. droracle.aipnas.org The D-isomer, however, does not inhibit this reaction. pnas.org The production of NO from L-arginine is an oxidation reaction that requires several co-substrates and cofactors, including NADPH, oxygen, tetrahydrobiopterin (B1682763) (BH4), FAD, and FMN. droracle.ainih.gov The intracellular concentration of L-arginine is typically in the millimolar range, which is significantly higher than the micromolar Km of endothelial NOS (eNOS) for L-arginine, suggesting that under normal physiological conditions, the enzyme should be saturated with its substrate. pnas.orgnih.gov

Induction of 3α- and 12α-Hydroxysteroid Dehydrogenases Production

The influence of arginine on the production of hydroxysteroid dehydrogenases (HSDHs), such as 3α- and 12α-HSDH, has been a subject of interest. These enzymes play a role in the metabolism of steroids. While specific in vitro studies detailing the induction of these particular enzymes by this compound are not extensively available in the provided search results, the broader context of arginine's influence on enzyme expression is recognized. cdnsciencepub.com

Precursor Role in Urea (B33335), Ornithine, Agmatine, Creatine, and Polyamine Synthesis

DL-Arginine is a central molecule in numerous metabolic pathways, serving as a precursor for a diverse array of biologically important molecules. nih.govresearchgate.netnih.gov

Urea and Ornithine: In the urea cycle, primarily in the liver, the enzyme arginase hydrolyzes arginine to produce urea and ornithine. nih.govbenthamopenarchives.com This is a crucial pathway for the detoxification of ammonia. researchgate.net

Polyamines: Ornithine, a product of the arginase reaction, is a precursor for the synthesis of polyamines such as putrescine, spermidine, and spermine, which are essential for cell proliferation. nih.govresearchgate.net

Agmatine: Arginine can be decarboxylated by arginine decarboxylase to form agmatine, a signaling molecule. nih.govresearchgate.net

Creatine: Arginine is a key component in the synthesis of creatine, a vital molecule for energy buffering in cells. nih.gov The process involves the transfer of the amidino group from arginine to glycine. nih.gov

Table 1: Key Metabolic Products Derived from Arginine

Product Precursor(s) Key Enzyme(s) Primary Function
Nitric Oxide & L-Citrulline L-Arginine Nitric Oxide Synthase (NOS) Cell signaling, vasodilation droracle.aipnas.org
Urea & Ornithine L-Arginine Arginase Ammonia detoxification (Urea Cycle) nih.govbenthamopenarchives.com
Polyamines Ornithine Ornithine Decarboxylase Cell proliferation and growth nih.govresearchgate.net
Agmatine L-Arginine Arginine Decarboxylase Signaling molecule nih.govresearchgate.net
Creatine L-Arginine, Glycine Arginine:glycine amidinotransferase, Guanidinoacetate methyltransferase Energy metabolism nih.gov

Interconnected Metabolic Pathways Involving Arginine, Glutamine, and Proline

The metabolic pathways of arginine, glutamine, and proline are intricately interconnected, allowing for their interconversion based on cellular needs. wikipedia.orgnih.gov Glutamate (B1630785) can be converted to proline, and is also a precursor for the synthesis of arginine. nih.govnih.gov Specifically, glutamate is catalyzed to pyrroline-5-carboxylate (P5C), a central intermediate that can lead to the production of proline, ornithine, and subsequently arginine. nih.govnih.gov This metabolic axis highlights the central role of these amino acids in cellular metabolism and their contribution to the synthesis of other essential molecules. nih.govresearchgate.net

Interactions with Macromolecules

Interaction Mechanisms with Proteins and Protein Surface Affinity

Arginine is known to interact with proteins and is often used in biotechnology and pharmaceutical industries to suppress protein aggregation and enhance protein solubility. researchgate.netingentaconnect.com The mechanisms behind these effects are multifaceted and involve various types of interactions. nih.gov

The guanidinium (B1211019) group of arginine's side chain is positively charged and can form strong charge and hydrogen-bond interactions with negatively charged (acidic) amino acid residues like aspartate and glutamate on protein surfaces. researchgate.netingentaconnect.com It can also form cation-π interactions with aromatic amino acids such as tryptophan, tyrosine, and phenylalanine, which contribute to protein stability. researchgate.netingentaconnect.com

Furthermore, arginine molecules can self-associate to form clusters. mit.edunih.gov These clusters are thought to play a role in preventing protein aggregation by creating a "crowding effect" that sterically hinders protein-protein interactions. researchgate.net The interactions of arginine with protein surfaces are complex, being intermediate between strongly excluded stabilizers and preferentially bound denaturants. nih.gov

Table 2: Summary of Arginine's Interactions with Proteins

Interaction Type Arginine Group Involved Protein Residues Involved Effect on Protein
Charge and Hydrogen-Bond Interactions Guanidinium group Acidic amino acids (Aspartate, Glutamate) Stabilization researchgate.netingentaconnect.com
Cation-π Interactions Guanidinium group Aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine) Stabilization researchgate.netingentaconnect.com

Impact on Protein Conformational Stability and Quaternary Structure

In vitro studies have explored the effects of arginine hydrochloride on the conformational stability of proteins, revealing a complex role. While it is widely used to prevent aggregation, arginine can also influence the structural integrity of proteins. Some research indicates that arginine hydrochloride can decrease the transition melting temperatures (Tm) of certain proteins, which suggests a potential interference with their conformational stability. researchgate.netnih.gov For instance, one study observed a slight decrease of more than 1°C in the third transition temperature (Tm3) of the protein etanercept in the presence of arginine hydrochloride (ArgHCl). nih.gov This destabilizing effect is sometimes attributed to the chaotropic nature of the guanidinium group within the arginine molecule. nih.gov

Table 1: Effect of Arginine Hydrochloride on the Transition Melting Temperature (Tm) of Etanercept

TransitionChange in Tm with ArgHCl
Tm1Increased
Tm2Increased
Tm3Slight Decrease (>1°C)

This table summarizes the observed changes in the transition melting temperatures of etanercept in the presence of arginine hydrochloride, based on findings from biophysical analyses. nih.gov

Suppression of Protein Aggregation and Enhancement of Protein Refolding (In Vitro)

DL-Arginine hydrochloride is widely recognized in biochemical research as an effective agent for suppressing protein aggregation and enhancing the in vitro refolding of proteins. researchgate.netnih.govnih.gov This property is particularly valuable in the production of recombinant proteins, which often form insoluble aggregates known as inclusion bodies. nih.govnih.gov The addition of arginine to refolding buffers helps to increase the yield of correctly folded, active proteins. researchgate.net

The primary mechanism behind this effect is arginine's ability to increase the solubility of unfolded or partially folded protein species and folding intermediates. nih.govresearchgate.net By preventing these aggregation-prone species from associating with each other, arginine facilitates the correct folding pathway. nih.gov For example, in a study on the refolding of reduced and denatured lysozyme (B549824), the addition of L-Arginine hydrochloride (L-ArgHCl) concentration-dependently suppressed the formation of aggregates, as monitored by light scattering. researchgate.net This suppression of aggregation directly correlated with an improved yield of refolded, active lysozyme. researchgate.net

Table 2: Effect of L-Arginine Hydrochloride Concentration on the Aggregation of Reduced Denatured Lysozyme

L-ArgHCl Concentration (M)Aggregation Level (Light Scattering at 600 nm)
0Highest
0.05Reduced
0.1Further Reduced
0.15Substantially Reduced
0.2Markedly Reduced
0.25Significantly Reduced
0.4Lowest

This table illustrates the dose-dependent effect of L-ArgHCl on suppressing the aggregation of lysozyme during in vitro refolding, as determined by light scattering measurements. researchgate.net

Selective Interactions of the Guanidinium Group with Proteins

The guanidinium group of arginine is a key structural feature responsible for its interactions with proteins. researchgate.netrsc.org This positively charged group can engage in a variety of noncovalent interactions, including electrostatic interactions (salt bridges), hydrogen bonding, and cation-π interactions. researchgate.netnih.gov Molecular dynamics simulations and crystallographic analyses have shown that the guanidinium group interacts preferentially with negatively charged regions on protein surfaces. researchgate.netrsc.org

Metal Complexation Studies: Binding Modes with Metal Centers (e.g., Platinum)

The interaction of arginine with metal ions is an area of significant interest, particularly in the context of metal-based drugs. Studies on arginine-linked cisplatin (B142131) ("Argplatin") have provided detailed insights into the binding modes between arginine and a platinum (Pt) metal center. rsc.orgrsc.org Using techniques like infrared multiple photon dissociation (IRMPD) action spectroscopy combined with density functional theory calculations, researchers have characterized the stable structures of these complexes in the gas phase. rsc.org

These investigations revealed that arginine typically binds to the platinum center in a bidentate fashion, chelating the metal through the backbone amino nitrogen and a carboxylate oxygen atom (referred to as the NO⁻ binding mode). rsc.orgrsc.org In the deprotonated form of the complex, [(Arg-H)PtCl₂]⁻, the neutral side chain of arginine also interacts with the platinum center, providing additional stabilization. rsc.org In contrast, for the sodium cationized form, [(Arg)PtCl₂ + Na]⁺, the protonated side chain of arginine is stabilized through hydrogen-bonding interactions with the carboxylate group, while the sodium ion interacts with the chloro ligands. rsc.org These findings are consistent with condensed-phase results, indicating that this primary binding mode is preserved during processes like electrospray ionization. rsc.org

Effects on Cellular and Subcellular Components (In Vitro Models)

Probing Mitochondrial Membrane Potential

In vitro studies have indicated that arginine can influence mitochondrial function, including mitochondrial membrane potential (ΔΨm). The impact of arginine appears to be context-dependent, varying with the specific cell type and its metabolic state. For example, in neuronal cultures exposed to excitotoxicity, poly-arginine peptides have been shown to preserve mitochondrial bioenergetics, including maintaining ΔΨm. mdpi.com

Conversely, in studies using cells with a specific mitochondrial DNA mutation (m.3243A>G) associated with the syndrome MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes), treatment with L-arginine did not significantly affect mitochondrial function or mass. mdpi.com In another model involving adult neural stem cells, a deficiency in the enzyme Arginase-II led to elevated intracellular L-arginine levels, which did not impair the mitochondrial membrane potential. nih.gov However, research on diabetic cardiomyopathy has shown that L-arginine supplementation can improve mitochondrial function and energetics in isolated cardiomyocytes, suggesting a restorative effect on mitochondrial respiration under pathological conditions. nih.gov These varied findings underscore that arginine's effect on mitochondrial membrane potential is not uniform but is modulated by the specific cellular environment and pre-existing conditions.

Modulation of Biofilm pH Homeostasis and Microbial Community (e.g., Oral Microbes)

In the context of oral microbiology, arginine plays a critical role in modulating the pH homeostasis of dental biofilms. nih.govresearchgate.net Dental plaque biofilms often contain acid-producing bacteria that can lead to demineralization of tooth enamel and dental caries. nih.gov Certain commensal oral bacteria possess the arginine deiminase system (ADS), a metabolic pathway that catabolizes arginine to produce ammonia. nih.govresearchgate.net The generation of ammonia, an alkaline compound, counteracts the acids produced by other bacteria, thereby raising the pH of the biofilm and helping to maintain a neutral environment. nih.govresearchgate.net

In vitro studies using multi-species oral biofilm models have demonstrated this effect. When biofilms were pre-treated with arginine and subsequently exposed to sucrose (B13894) (a sugar that promotes acid production), they exhibited a recovery to a higher pH compared to biofilms treated with sucrose alone, which experienced a sustained pH drop. nih.gov This alkali generation provides a bioenergetic advantage to arginolytic bacteria and shifts the microbial community structure. nih.govresearchgate.net The addition of L-arginine hydrochloride to oral biofilms has been shown to alter their architecture and species composition, often leading to an increase in the proportion of ADS-positive species like Streptococcus and a decrease in certain Gram-negative bacteria. plos.org This remodeling of the microbial community contributes to improved pH homeostasis and a less cariogenic environment. nih.gov

Table 3: Effect of Arginine Pre-incubation on pH of Oral Biofilms After Sucrose Challenge

Pre-incubation with 75 mM ArgininepH after Sucrose Addition
No ArginineSustained drop from ~7.0 to ~4.5
6 hoursRecovery to higher pH
20 hoursRecovery to higher pH
48 hoursRecovery to higher pH

This table shows the impact of pre-treating in vitro oral biofilms with arginine on their ability to counteract a subsequent acid challenge from sucrose, demonstrating arginine's role in pH homeostasis. nih.gov

Enhancement of Detoxification and Antioxidant Enzyme Activities

In vitro studies investigating the direct effects of this compound on detoxification and antioxidant enzyme activities are limited. However, research on L-arginine, the biologically active isomer, provides insights into its potential role in modulating cellular antioxidant defenses. L-arginine supplementation has been shown to improve antioxidant defenses, a modulation likely mediated through the L-arginine/nitric oxide (NO) pathway. nih.gov

Studies in rat models have demonstrated that L-arginine administration can influence the activity of key antioxidant enzymes. For instance, L-arginine supplementation has been observed to reverse the exercise-induced activation of superoxide (B77818) dismutase (SOD). nih.gov In contrast, another study on rats reported that L-arginine administration decreased catalase activity in the midbrain without altering glutathione (B108866) peroxidase or superoxide dismutase activities. nih.gov The reduction in catalase activity was prevented by L-NAME, an inhibitor of nitric oxide synthase, suggesting the involvement of NO in this effect. nih.gov

It is important to note that the direct impact of the D-isomer present in the DL-arginine racemic mixture on these enzymes has not been extensively studied in vitro. The majority of research has focused on the physiological effects of L-arginine.

Nitric Oxide Production in Cellular Systems (e.g., Endothelial Cells)

The synthesis of nitric oxide (NO) in endothelial cells is a critical process for maintaining vascular homeostasis, and it is primarily dependent on the enzymatic conversion of L-arginine to L-citrulline by nitric oxide synthase (NOS). nih.govnih.gov Specifically, endothelial NOS (eNOS) utilizes L-arginine as its substrate to produce NO, a key signaling molecule involved in vasodilation, inhibition of platelet aggregation, and prevention of leukocyte adhesion to the vascular endothelium. umich.edu

The production of NO is a complex enzymatic reaction that requires several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4). sigmaaldrich.com The availability of the substrate, L-arginine, is a rate-limiting factor for NO production in many cellular contexts. nih.gov In vitro assays for NOS activity typically measure the conversion of radiolabeled L-arginine to L-citrulline or quantify the production of NO and its stable metabolites, nitrite (B80452) and nitrate (B79036). caymanchem.commerckmillipore.com

While the role of L-arginine in NO synthesis is well-established, specific in vitro studies on this compound are less common. However, based on the stereospecificity of NOS, it is understood that only the L-enantiomer serves as a substrate for the enzyme. The D-arginine component of the racemic mixture is not utilized by NOS for NO production. Therefore, when using DL-arginine in cellular systems, only the L-arginine fraction would be expected to contribute to NO synthesis.

The following table summarizes the key components and products of the nitric oxide synthase reaction in endothelial cells.

ComponentRole in NO Synthesis
Substrate
L-ArginineThe primary substrate for nitric oxide synthase (NOS).
Enzyme
Endothelial NOS (eNOS)Catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.
Cofactors
NADPHProvides reducing equivalents for the reaction.
FAD and FMNFlavin coenzymes that facilitate electron transfer.
Tetrahydrobiopterin (BH4)An essential cofactor for NOS activity.
Products
Nitric Oxide (NO)A gaseous signaling molecule with various physiological functions.
L-CitrullineA co-product of the NOS reaction.

This table provides a simplified overview of the key molecules involved in endothelial nitric oxide synthesis from L-arginine.

Stereochemical Considerations in Biochemical Contexts

Distinction between L-Arginine and DL-Arginine Activity in Biochemical Assays

In the realm of biochemical assays, the distinction between the activity of L-arginine and DL-arginine is fundamentally rooted in the stereospecificity of enzymes. Most enzymes, including those that metabolize arginine, exhibit a high degree of stereoselectivity, meaning they preferentially bind to and act upon one enantiomer over the other.

Nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide from arginine, is a prime example of such stereospecificity. nih.govebi.ac.uk Biochemical assays designed to measure NOS activity demonstrate that the enzyme specifically utilizes L-arginine as its substrate. sigmaaldrich.com The D-enantiomer, D-arginine, does not serve as a substrate for NOS and, consequently, does not lead to the production of nitric oxide. Therefore, in a biochemical assay for NOS activity, a solution of DL-arginine at a given molar concentration would be expected to yield approximately half the activity of an equimolar solution of pure L-arginine, as only the L-arginine component of the racemic mixture is enzymatically active.

Similarly, other enzymes involved in arginine metabolism, such as arginase, which catalyzes the hydrolysis of arginine to ornithine and urea, also exhibit stereospecificity for the L-isomer. nih.govnih.gov Assays for arginase activity would therefore show a reduced rate of reaction with DL-arginine compared to L-arginine at the same total concentration.

The table below illustrates the expected relative activities in a hypothetical enzymatic assay using L-arginine and DL-arginine.

SubstrateMolar ConcentrationExpected Relative Enzymatic Activity (%)
L-ArginineX100
DL-ArginineX~50
D-ArginineX0

This table is a theoretical representation based on the principle of enzyme stereospecificity, assuming the D-enantiomer is completely inactive and does not inhibit the enzyme's activity towards the L-enantiomer.

Implications of Racemic Mixtures in Mechanistic Biochemical Studies

The use of racemic mixtures, such as DL-arginine, in mechanistic biochemical studies carries significant implications that must be carefully considered for the accurate interpretation of results. Since biological systems, particularly enzymes and receptors, are chiral environments, they often interact differently with the two enantiomers of a chiral molecule. libretexts.org

The primary implication is that only one of the enantiomers in the racemic mixture is likely to be biologically active. In the case of arginine, it is the L-isomer that is recognized by enzymes like nitric oxide synthase and arginase. researchgate.netnih.gov The D-isomer is generally considered biologically inert in these pathways. researchgate.net Consequently, when a racemic mixture of DL-arginine is used, the effective concentration of the active substrate is only half of the total concentration of the racemate. This can lead to an underestimation of the true potency or efficacy of the active compound if the concentration is not adjusted to reflect the amount of the active L-enantiomer.

Analytical Methodologies for Dl Arginine Hydrochloride Monohydrate Research

Chromatographic Techniques for Analysis and Separation

Chromatography is a fundamental tool for the analysis of DL-Arginine hydrochloride monohydrate. Different chromatographic techniques offer specific advantages for separation, quantification, and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids like arginine. ijlsci.inresearchgate.net Method development for this compound often involves reverse-phase chromatography. ijlsci.inresearchgate.net A typical method utilizes a C8 or C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). ijirt.orgrjptonline.org The pH of the mobile phase is a critical parameter to control the ionization state of the amino acid and achieve optimal separation. ijirt.org

Validation of an HPLC method is essential to ensure its accuracy, precision, and reliability. researchgate.net Key validation parameters include linearity, accuracy, precision, specificity, and robustness. ijirt.orgjocpr.com Linearity is typically established by analyzing a series of solutions with known concentrations of the analyte and demonstrating a linear relationship between concentration and peak area. researchgate.net Accuracy is determined by recovery studies, where a known amount of the standard is added to a sample and the percentage of recovery is calculated. researchgate.net Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision) studies, with the relative standard deviation (RSD) of the results being a key indicator. researchgate.netjocpr.com

Table 1: Example of HPLC Method Parameters for L-Arginine Analysis This table is interactive and can be sorted by clicking on the headers.

Parameter Condition Reference
Column Inertsil C8 (250 x 4.6 mm, 5 µm) ijirt.org
Mobile Phase Solution A: Acetonitrile (920:80), where Solution A contains 500 mg of octane (B31449) sulphonic acid in 1000 ml of phosphate (B84403) buffer (pH 3.5) ijirt.org
Flow Rate 1.0 ml/min ijirt.org
Detection UV at 215 nm ijirt.org
Retention Time 7.5 minutes ijirt.org

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds like arginine, often without the need for derivatization. chromatographyonline.comthermofisher.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of an aqueous buffer. halocolumns.com The separation mechanism is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase. halocolumns.com

HILIC offers several advantages for arginine analysis, including enhanced retention of polar analytes and compatibility with mass spectrometry due to the high organic content of the mobile phase. chromatographyonline.commdpi.com Method development in HILIC involves optimizing the type of stationary phase, the composition of the mobile phase (organic solvent and buffer concentration), and the pH. jocpr.com Different HILIC stationary phases, such as those based on bare silica (B1680970), amide, or zwitterionic functionalities, can provide different selectivities for amino acids. nih.gov

Table 2: HILIC Method Parameters for the Separation of Arginine and Glutamic Acid This table is interactive and can be sorted by clicking on the headers.

Parameter Condition Reference
Column Acclaim Mixed-Mode HILIC-1 thermofisher.com
Mobile Phase Isocratic elution with 70% Acetonitrile and 30% 50 mM Potassium dihydrogen phosphate jocpr.com
Detection UV thermofisher.com
Run Time Less than 10 minutes thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the highly sensitive and selective quantitative analysis of arginine in complex biological matrices. nih.govnorthwestern.educriver.com These methods combine the separation capabilities of liquid chromatography with the mass-resolving power of a mass spectrometer. researchgate.net Sample preparation for LC-MS analysis often involves protein precipitation followed by solid-phase extraction to remove interfering substances. nih.govnorthwestern.eduresearchgate.net

In LC-MS/MS, the analyte is typically quantified using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. nih.govnorthwestern.edu This provides a high degree of specificity and reduces background noise. The use of stable isotope-labeled internal standards, such as ¹³C₆-arginine, is common to correct for matrix effects and variations in instrument response, ensuring accurate quantification. nih.govnorthwestern.edu The method can be validated for parameters such as linearity, accuracy, precision, and limits of detection and quantification. nih.gov

Table 3: Example of LC-MS/MS Parameters for Arginine Quantification This table is interactive and can be sorted by clicking on the headers.

Parameter Condition Reference
Chromatography Isocratic HPLC on a 3 μM silica analytical column nih.govnorthwestern.edu
Sample Preparation Protein precipitation with acetonitrile nih.govnorthwestern.edu
Internal Standard ¹³C₆-arginine nih.govnorthwestern.edu
Detection Mode Multiple-Reaction Monitoring (MRM) nih.govnorthwestern.edu
MRM Transition m/z 175 to m/z 70 for arginine nih.govnorthwestern.edu

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the qualitative assessment of the purity of this compound. libretexts.orgcrsubscription.comnih.gov Both normal-phase (NP-TLC) and reversed-phase (RP-TLC) methods can be employed. researchgate.net In NP-TLC, a polar stationary phase like silica gel is used with a less polar mobile phase, while in RP-TLC, a nonpolar stationary phase is used with a more polar mobile phase. researchgate.net The choice of the mobile phase is critical for achieving good separation of the main compound from any impurities. researchgate.net Visualization of the separated spots is typically achieved using a suitable staining reagent, such as ninhydrin, which reacts with the amino group of arginine to produce a colored spot. researchgate.net

While primarily used for purity assessment, TLC can also be adapted for the enantiomeric resolution of amino acids. crsubscription.com This can be achieved by using a chiral stationary phase or by adding a chiral selector to the mobile phase. crsubscription.com These chiral selectors interact differently with the D- and L-enantiomers, leading to their separation on the TLC plate.

Enantiomeric Separation and Resolution Methods

The separation of the D- and L-enantiomers of arginine is essential for many applications. Chiral chromatography is the most common approach for achieving this separation.

Direct enantiomeric resolution of DL-arginine can be achieved using chiral stationary phases (CSPs) in HPLC. These CSPs contain a chiral selector that interacts stereoselectively with the enantiomers of arginine, leading to different retention times and thus their separation. Several types of chiral selectors have been shown to be effective for the separation of underivatized amino acids.

Macrocyclic glycopeptides, such as teicoplanin, are widely used as chiral selectors for amino acid enantiomers. The CHIROBIOTIC T column, which incorporates teicoplanin, is particularly effective for this purpose. Crown ethers are another class of chiral selectors that are used for the separation of primary amines, including amino acids. ankara.edu.trchiraltech.com Zwitterionic chiral selectors, which have both anion- and cation-exchange functionalities, are also designed for the separation of zwitterionic molecules like amino acids. chiraltech.commdpi.com The choice of mobile phase, including the type and concentration of the organic modifier and any additives, plays a crucial role in optimizing the enantiomeric separation on these chiral columns.

Table 4: Types of Chiral Selectors for Arginine Enantioseparation This table is interactive and can be sorted by clicking on the headers.

Chiral Selector Type Example CSP Application Reference
Macrocyclic Glycopeptide Teicoplanin (e.g., CHIROBIOTIC T) Direct enantioseparation of underivatized amino acids
Crown Ether CROWNPAK® CR(+) and CR(-) Separation of chiral amino acids and other primary amines chiraltech.com
Zwitterionic CHIRALPAK® ZWIX(+) and ZWIX(-) Separation of zwitterionic molecules like underivatized amino acids chiraltech.commdpi.com

Strategies for Distinguishing D- and L-Stereoisomers

The separation and quantification of the individual enantiomers of arginine, D-arginine and L-arginine, from a racemic mixture of this compound are critical in many research applications. Due to their identical physical and chemical properties in an achiral environment, specialized analytical techniques that create a chiral environment are necessary to distinguish between them. The primary strategies employed for this purpose are chromatographic, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), and ligand-exchange chromatography.

High-Performance Liquid Chromatography with Chiral Stationary Phases (CSPs)

This is a direct method where the racemic mixture is passed through an HPLC column that contains a chiral selector immobilized on the stationary phase. The differential interaction between the D- and L-enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

One of the most effective CSPs for the resolution of underivatized amino acids, including arginine, is the macrocyclic glycopeptide teicoplanin . The chiral recognition mechanism of teicoplanin-based CSPs is complex and multi-modal, involving a combination of interactions:

Steric Interactions: The teicoplanin molecule has a basket-like structure with cavities into which the enantiomers can fit. The different spatial arrangement of the functional groups of D- and L-arginine results in a better or poorer fit, leading to differences in retention.

Hydrogen Bonding: Teicoplanin possesses multiple sites for hydrogen bonding (hydroxyl, amide, and carboxyl groups). The stereochemistry of the arginine enantiomers influences the formation of transient diastereomeric complexes with the CSP through hydrogen bonds, affecting their elution times.

Hydrophobic Interactions: The hydrophobic pocket of the teicoplanin molecule can interact with the nonpolar parts of the arginine molecule.

Ionic Interactions: As macrocyclic glycopeptides have ionic groups, they are compatible with aqueous mobile phases, making them ideal for separating polar and ionic compounds like arginine.

Typically, in separations using teicoplanin-based CSPs, the D-enantiomer is more strongly retained than the L-enantiomer. The mobile phase composition, including the type of organic modifier, pH, and buffer concentration, plays a crucial role in optimizing the separation by influencing these interactions.

Ligand-Exchange Chromatography (LEC)

Ligand-exchange chromatography is another powerful technique for resolving amino acid enantiomers. The principle of this method is the formation of transient diastereomeric metal complexes. The process involves:

Chiral Selector: A chiral ligand, often an L-amino acid like L-proline or L-hydroxyproline, is complexed with a metal ion, typically copper(II). This chiral metal complex can be either coated or bonded to the stationary phase or added to the mobile phase.

Analyte Interaction: When the racemic DL-arginine solution passes through the system, the D- and L-arginine enantiomers displace one of the chiral selector ligands to form ternary, mixed-ligand diastereomeric complexes with the copper(II) ion.

Differential Stability: The two resulting diastereomeric complexes, [Cu(L-proline)(L-arginine)] and [Cu(L-proline)(D-arginine)], have different formation constants and stabilities. This difference in stability is the basis for the chiral recognition.

Separation: The less stable diastereomeric complex will dissociate more readily and elute from the column faster, while the more stable complex will be retained longer. This difference in retention times allows for the separation of the D- and L-arginine enantiomers.

The enantioselectivity in LEC is influenced by factors such as the choice of the metal ion and the chiral ligand, the pH of the mobile phase, and the column temperature.

Analytical Method Validation Parameters for Research Use

For the use of this compound in research, it is essential that the analytical methods for its quantification and characterization are properly validated. Method validation ensures that the chosen analytical procedure is suitable for its intended purpose. The key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include the limit of detection (LOD), limit of quantitation (LOQ), accuracy, linearity, precision, and specificity.

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

There are several methods for determining LOD and LOQ, with the most common being the calibration curve method. This approach is based on the standard deviation of the response and the slope of the calibration curve.

LOD Formula: LOD = 3.3 * (σ / S)

LOQ Formula: LOQ = 10 * (σ / S)

Where:

σ is the standard deviation of the y-intercepts of the regression lines or the residual standard deviation of the regression line.

S is the slope of the calibration curve.

For example, in a validated HPLC method for the determination of arginine and its derivatives, the following LOD and LOQ values were reported:

CompoundLOD (µM)LOQ (µM)
L-Arginine1.73.2
ADMA0.030.08
SDMA0.020.05

This table presents exemplary LOD and LOQ values for L-arginine and related compounds from a published study and serves as an illustration of typical sensitivity levels.

Assessment of Accuracy, Linearity, and Precision in Quantification

Linearity The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by a series of dilutions of a stock solution of the analyte. The results are then plotted as signal versus concentration and analyzed by linear regression. The correlation coefficient (r) or the coefficient of determination (r²) is used to assess the linearity. An r² value of ≥ 0.99 is generally considered acceptable.

Accuracy Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is often assessed by the recovery of a known amount of analyte spiked into a sample matrix. The accuracy is expressed as the percentage of the analyte recovered. For instance, accuracy can be determined by analyzing a sample of known concentration and comparing the measured result to the certified value. Recovery is typically assessed at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Precision Precision is the measure of the agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. It is assessed by performing multiple analyses of the same sample on the same day.

Intermediate Precision (Inter-assay precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.

The following table provides an example of acceptance criteria for these parameters in a validated HPLC method for L-arginine.

ParameterAssessment MethodTypical Acceptance Criteria
LinearityAnalysis of 5-7 concentrations; linear regressionCoefficient of determination (r²) ≥ 0.99
AccuracyRecovery of spiked analyte at 3 levels (e.g., 80%, 100%, 120%)Recovery within 98-102%
Precision (Repeatability)Multiple analyses (n≥6) of a single sampleRSD ≤ 2%
Precision (Intermediate)Analyses on different days, by different analysts, or with different equipmentRSD ≤ 2%

Specificity Studies for Degradation Products

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this involves demonstrating that the method can separate and quantify arginine in the presence of its potential degradation products.

Forced Degradation Studies To demonstrate the specificity and stability-indicating nature of a method, forced degradation (or stress testing) studies are performed. These studies involve subjecting the drug substance to various stress conditions to accelerate its degradation. The goal is to generate potential degradation products and ensure that the analytical method can resolve them from the parent compound. Common stress conditions include:

Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures. Arginine can undergo hydrolysis under strong acidic conditions, potentially leading to the formation of ornithine and urea (B33335).

Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures. Similar to acidic conditions, strong basic conditions can also promote the hydrolysis of the guanidinium (B1211019) group.

Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂). Oxidation of arginine can lead to a variety of products, and the guanidinium group is particularly susceptible to oxidative cleavage.

Photolytic Degradation: Exposure to UV or visible light, as specified in ICH guidelines. Photodegradation in the presence of sensitizers can lead to the formation of other amino acids like aspartic acid, serine, and norvaline.

Thermal Degradation: Exposure to high temperatures in a dry state. This can lead to decarboxylation and deamination.

After subjecting this compound to these stress conditions, the resulting solutions are analyzed by the developed method (e.g., HPLC). The chromatograms of the stressed samples are compared to that of an unstressed sample to demonstrate that the degradation products are well-separated from the main arginine peak. Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the arginine peak is spectrally pure and free from co-eluting degradants.

This compound as a Reference Standard

In analytical research, a reference standard is a highly purified compound that is used as a measurement base. It is a substance of established purity and identity that is used to calibrate analytical instruments, validate analytical methods, and as a control in assays. This compound can serve as a reference standard, particularly in methods where the total arginine content (D- and L-forms) is of interest, or in the development and validation of chiral separation methods.

When used as a reference standard, this compound must be well-characterized, and its purity must be accurately determined. A Certificate of Analysis (CoA) for a reference standard typically includes the following information:

TestSpecificationExample Result
AppearanceWhite to off-white crystalline powderConforms
Identification (IR)Conforms to the reference spectrumConforms
Assay (on anhydrous basis)≥ 98.0%99.5%
Loss on Drying / Water ContentCorresponds to monohydrate (approx. 7.9%)7.8%
Residue on Ignition≤ 0.1%< 0.1%
Chloride ContentTheoretical value (approx. 16.8%)16.7%
Specific Rotation0 ± 0.5° (for racemic mixture)-0.1°
Purity (Chromatographic)≥ 99.0%99.8%

This table is a representative example of a Certificate of Analysis for a this compound reference standard and does not represent a specific batch.

As a racemic mixture, the specific optical rotation of this compound should be close to zero. Any significant optical rotation would indicate an excess of one enantiomer over the other. The use of a well-characterized this compound reference standard is crucial for ensuring the accuracy and reliability of analytical results in research.

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic structure of DL-Arginine hydrochloride monohydrate. These methods are used to analyze charge distribution, the nature of chemical bonds, and to validate experimental findings with theoretical models.

The topological analysis of the experimental electron density was performed according to Bader's Quantum Theory of Atoms in Molecules (QTAIM). researchgate.netgla.ac.uk This method involves locating the critical points in the electron density (ρ), where the gradient of the density is zero. All bond critical points (BCPs) for the covalent bonds and hydrogen bonds in DL-arginine monohydrate were successfully located. researchgate.netresearchgate.net The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the chemical bonds. For instance, the values at the BCPs can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. yu.edu.jo The local topological indices of ρ(r) for DL-arginine monohydrate were compared with those of other amino acids to identify trends and differences. researchgate.netresearchgate.net

Table 1: Illustrative Topological Properties at Bond Critical Points (BCPs) Note: This table is a generalized representation based on typical findings in charge density studies of amino acids. Exact values for this compound require consulting the specific publication.

Bond TypeElectron Density (ρ(r)) [e/ų]Laplacian of Electron Density (∇²ρ(r)) [e/Å⁵]Nature of Interaction
C-C~1.7NegativeCovalent (Shared-shell)
C-N~2.0NegativeCovalent (Shared-shell)
N-H···O (Hydrogen Bond)~0.1-0.3PositiveClosed-shell

A significant aspect of computational chemistry is the comparison of experimentally determined structures with geometries optimized by theoretical methods. The conformation of DL-arginine monohydrate observed in the crystal structure was found to be different from the geometry obtained through Hartree-Fock (HF) optimization for an isolated molecule in the gas phase. researchgate.netresearchgate.net This discrepancy highlights the profound influence of crystal packing forces, particularly hydrogen bonding, on the molecule's conformation. researchgate.netnih.gov The topology derived from the static experimental charge density was compared with topologies calculated at both the experimental and optimized geometries using HF and Density Functional Theory (DFT), specifically the B3LYP functional. researchgate.netresearchgate.net Such comparisons are essential for refining theoretical models and understanding the interplay between intramolecular and intermolecular forces that dictate molecular conformation. nih.gov Studies on various forms of arginine show that DFT methods like B3LYP and ωB97XD are robust for conformational analysis. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their interactions and conformational flexibility. frontiersin.org

MD simulations have been extensively used to study the interactions of arginine with other molecules, such as lipids, proteins, and water. Simulations of arginine in lipid bilayers show that the charged guanidinium (B1211019) group is solvated by water and the phosphate (B84403) groups of the lipids, allowing it to be exposed to the hydrophobic membrane core. nih.gov This "snorkeling" effect is crucial for the function of many membrane proteins. nih.gov Simulations also demonstrate that arginine residues are key in mediating interactions between proteins. researchgate.net In aqueous solutions, arginine has been shown to influence the hydration properties and conformational stability of proteins, a phenomenon explored through MD simulations at various temperatures. consensus.app These simulations reveal that arginine can interact with protein surfaces through a variety of binding modes, affecting protein aggregation and stability. researchgate.netconsensus.app

The conformational landscape of arginine and arginine-containing peptides is a key determinant of their biological function. MD simulations are employed to explore this landscape and understand how it is influenced by the molecular environment. mit.edu In DL-arginine monohydrate, the side chain is not fully extended, adopting a near gauche-gauche conformation. researchgate.netnih.gov MD simulations can probe the stability of this and other conformations in different environments. Studies on arginine-containing peptides have shown that the conformational dynamics, including transient hydrogen bonding near the arginine residue, are critical for their binding efficacy to other proteins. mit.edu These simulations can reveal how the flexibility of the arginine side chain allows it to adapt to different binding partners and environments, which is a key aspect of its functional versatility. nih.gov

Computational Modeling of Intermolecular Interactions

Computational chemistry provides powerful tools to investigate the intermolecular forces that govern the structure and properties of crystalline solids like this compound. Through theoretical modeling, researchers can gain detailed insights into the non-covalent interactions that dictate the three-dimensional arrangement of molecules in the crystal lattice. These models are crucial for understanding the stability of the crystal structure and for predicting how molecules will pack together.

Prediction of Hydrogen Bonding and Other Stabilizing Interactions

The crystal structure of this compound is heavily stabilized by an extensive network of hydrogen bonds. Computational methods are instrumental in predicting and analyzing these crucial interactions. In the crystalline form of DL-arginine monohydrate, a key feature is that the α-amino group is neutral. nih.gov The stabilizing network of hydrogen bonds within the crystal lattice primarily involves interactions between the deprotonated and negatively charged α-carboxylate groups and the positively charged amino groups of the guanidinium group of adjacent molecules. nih.gov

Computational studies, such as those employing Hartree-Fock (HF) and Density Functional Theory (B3LYP) levels of theory, have been used to analyze the electron density and characterize these hydrogen bonds. nih.gov Such analyses help in locating all bond critical points for both covalent and hydrogen bonds, providing a detailed topological understanding of the electron density distribution. nih.gov These theoretical calculations can reveal differences between the conformation of an isolated molecule and its conformation within the crystal structure, highlighting the influence of intermolecular forces on molecular geometry. nih.gov

Below is a summary of the primary hydrogen bonding interactions predicted in this compound:

Donor GroupAcceptor GroupInteraction Type
Guanidinium (N-H)Carboxylate (O=C)Direct Hydrogen Bond
Guanidinium (N-H)Water (O)Water-Mediated Hydrogen Bond
Water (O-H)Carboxylate (O=C)Water-Mediated Hydrogen Bond

Modeling of Molecular Packing and Aggregation

Computational modeling is also essential for understanding how individual molecules of this compound pack together to form a crystalline solid. The arrangement of molecules in the crystal lattice, or molecular packing, is a direct consequence of the intermolecular interactions discussed previously.

In the case of DL-arginine monohydrate, the intricate network of hydrogen bonds dictates a specific packing arrangement. The combination of direct and water-mediated hydrogen bonds links individual molecules, resulting in the formation of pairs of spiral motifs. nih.gov These motifs are then laterally connected by further N-H···O and even weaker C-H···O hydrogen bonds, creating a stable, three-dimensional structure. nih.gov

While the experimental determination of crystal structures is often achieved through techniques like X-ray diffraction, computational methods play a vital role in refining and interpreting this data. For instance, periodic Density Functional Theory with dispersion correction (DFT-D) calculations can be used in conjunction with powder X-ray diffraction (XRD) data to solve and refine crystal structures, especially for complex organic molecules. researchgate.net This combined experimental and computational approach provides a more detailed and accurate picture of the molecular packing. researchgate.net

Furthermore, molecular dynamics (MD) simulations are employed to study the aggregation behavior of arginine in solution, which is a precursor to crystallization. These simulations can shed light on the initial stages of cluster formation. researchgate.net Atomistic molecular dynamics simulations have been used to investigate the self-assembly of arginine in aqueous solutions, identifying a three-regime aggregation pattern: dilute, cooperative, and saturated. researchgate.net Such models help in understanding how arginine molecules interact and organize themselves before forming a well-defined crystal lattice. Although these simulations often focus on arginine in solution to understand its effects on protein aggregation, the fundamental insights into arginine's self-association are relevant to the initial stages of its crystallization. researchgate.netsci-hub.se

Advanced Research Applications and Methodological Contributions

Application in Physicochemical Analysis of Amino Acid Complexation Dynamics

DL-Arginine hydrochloride monohydrate is utilized in the study of the complex physicochemical dynamics of amino acid interactions and crystallization. The presence of both D- and L-enantiomers in the crystal lattice, along with water molecules and the chloride counter-ion, creates a complex network of hydrogen bonds. In the crystal structure of DL-arginine monohydrate, the α-amino group is neutral, and the side chain's guanidinium (B1211019) group is positively charged, interacting with the negatively charged α-carboxylate groups of neighboring molecules. researchgate.net This structure is stabilized by a network of N—H⋯O=C hydrogen bonds and water-mediated N—H⋯O hydrogen bonds, which link individual molecules into pairs of spiral motifs. researchgate.net

The study of such racemic crystal structures provides insight into intermolecular interactions that govern molecular recognition and self-assembly. By analyzing the crystal packing and hydrogen bond network of DL-arginine monohydrate, researchers can model and understand the forces that drive the formation of more complex biomolecular structures. These studies are fundamental to understanding how chirality influences crystal packing and the thermodynamic properties of amino acid salts. The comparison between the racemic DL-arginine structures (both monohydrate and dihydrate forms) and the enantiomerically pure L-arginine structures reveals significant differences in their crystal lattices, offering a window into the subtle energetic differences that arise from stereochemistry. researchgate.netresearchgate.net

Contribution to Fundamental Studies on Protein Refolding and Stability

Arginine hydrochloride is widely recognized for its role as a chemical chaperone in protein science, particularly in preventing aggregation and facilitating the refolding of denatured proteins. researchgate.netnih.govnih.gov While many studies focus on the L-enantiomer, the principles apply to the DL-racemic mixture. Arginine hydrochloride acts as an effective enhancer of in vitro protein refolding by increasing the solubility of unfolded or partially folded protein species and folding intermediates. researchgate.netnih.gov Its mechanism is distinct from other additives like sugars, as it does not significantly affect the stability of the native protein state but rather suppresses the aggregation pathways that compete with proper folding. nih.govnih.gov

The proposed mechanism involves the guanidinium group of arginine interacting with aromatic amino acid side chains (like tryptophan) on the protein surface, which become exposed during unfolding. nih.gov This interaction masks the hydrophobic patches that would otherwise lead to intermolecular aggregation. plos.orgresearchgate.net By preventing the association of denatured protein molecules, arginine allows them a greater opportunity to find their correct native conformation. plos.org This effect is crucial for improving the yield of active recombinant proteins from insoluble inclusion bodies, a common challenge in biotechnology. nih.gov Research has shown that arginine hydrochloride can lower the free energy of transfer for a protein from its solid (aggregated) state to a dissolved state, directly demonstrating its role in enhancing solubility. researchgate.net

Investigation of Biomolecular Aggregation and Chirality Effects

This compound is a valuable compound for investigating the interplay between chirality and biomolecular aggregation. Protein aggregation is a critical issue in both disease and biopharmaceutical development, and understanding the role of stereochemistry in this process is of fundamental importance. Arginine has been shown to suppress the aggregation of various proteins and even smaller peptides, such as the Alzheimer's amyloid-beta peptide. plos.org It is proposed that arginine forms molecular clusters in solution that can present a hydrophobic surface, which then interacts with and masks the exposed hydrophobic regions of aggregation-prone proteins. plos.orgresearchgate.net

The use of the DL-racemic mixture allows for the study of potential stereospecific effects. While the general aggregation-suppressing effect is attributed to the chemical nature of the arginine side chain, differences in the efficacy between D-, L-, and DL-arginine can reveal whether the aggregation process itself has a chiral component. Furthermore, DL-arginine has been central to developing novel methods for chiral resolution. For instance, the cocrystallization of DL-arginine with an achiral compound like fumaric acid can lead to a phenomenon known as "preferential enrichment," where recrystallization under specific conditions results in a highly efficient separation of the D- and L-enantiomers. nih.gov This not only provides a method for chiral resolution but also serves as a model system for studying phase transitions and chiral symmetry-breaking in crystallization processes. nih.gov

Methodological Advancements in Structural Determination (e.g., Powder X-ray Diffraction with DFT-D)

The determination of the crystal structure of DL-arginine itself represents a significant methodological advancement in crystallography. researchgate.net For a long time, arginine was one of the few proteinogenic amino acids for which the racemic crystal structure had not been reported, largely due to difficulties in growing single crystals of sufficient quality for traditional X-ray diffraction. researchgate.netresearchgate.net The structure of DL-arginine was successfully determined by applying modern techniques that combine high-resolution powder X-ray diffraction (PXRD) data with computational methods. researchgate.net

The direct-space method, complemented by periodic Density Functional Theory with dispersion correction (DFT-D) calculations, was instrumental in solving the structure. researchgate.net This approach involves generating trial crystal structures based on the known molecular geometry and using a genetic algorithm to find the best fit to the experimental powder diffraction pattern. The DFT-D calculations are then used to refine the structure and accurately determine atomic positions. researchgate.netrsc.org This powerful combination of experimental PXRD and computational chemistry has proven essential for solving complex organic molecular structures when single crystals are unavailable, paving the way for the structural analysis of a wider range of challenging materials. researchgate.netrsc.org The successful application of this method to DL-arginine highlights its robustness and importance in modern materials characterization. researchgate.net

Table 1: Crystallographic Data for DL-Arginine Monohydrate Note: Data derived from 3D electron diffraction studies.

ParameterValueReference
Chemical FormulaC₆H₁₄N₄O₂·H₂O nih.gov
Crystal SystemOrthorhombic nih.gov
Space GroupPbca nih.gov
Unit Cell a (Å)11.47 nih.gov
Unit Cell b (Å)9.96 nih.gov
Unit Cell c (Å)16.023 nih.gov
Unit Cell α, β, γ (°)90 nih.gov

Utility in the Development of Analytical Standards for Amino Acid Research

This compound serves as an essential reference material and analytical standard in amino acid research. In analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC), well-characterized standards are necessary for the accurate identification and quantification of analytes. researchgate.net DL-Arginine hydrochloride provides a stable, crystalline, and high-purity source of a 1:1 mixture of D- and L-arginine.

This is particularly valuable for:

Method Development: It is used to develop and validate analytical methods for chiral separations, allowing researchers to optimize columns and mobile phases for resolving amino acid enantiomers.

System Suitability Testing: As a racemic standard, it can be used to confirm that a chiral chromatography system is functioning correctly by ensuring the separation and equal response of the two enantiomers.

Quantitative Analysis: It can be used as a calibration standard in assays where the total arginine content (D+L) is being measured.

Reference Material: In studies investigating racemization (the conversion of one enantiomer to a racemic mixture), DL-arginine serves as the endpoint reference standard.

The availability of certified reference materials of amino acids, including their hydrochloride salts, is crucial for ensuring the quality and comparability of analytical data across different laboratories and studies. sigmaaldrich.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing DL-Arginine hydrochloride monohydrate in laboratory settings?

  • Methodology : Synthesis typically involves stoichiometric neutralization of DL-arginine with hydrochloric acid under controlled pH (4.0–5.5), followed by recrystallization from aqueous ethanol to obtain the monohydrate form. Purity is verified via NMR (¹H/¹³C) and elemental analysis, with residual solvents quantified by GC-MS .
  • Key Parameters : Monitor reaction temperature (20–25°C) to avoid racemization and ensure complete hydration by vacuum drying at 40°C .

Q. How can researchers distinguish this compound from its enantiomeric or anhydrous forms?

  • Methodology :

  • Chiral HPLC : Use a cellulose-based chiral column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid to resolve D- and L-enantiomers .
  • Thermogravimetric Analysis (TGA) : Confirm monohydrate status by observing a 5–6% weight loss at 100–120°C, corresponding to water release .
  • X-Ray Powder Diffraction (XRPD) : Compare diffraction patterns to reference data (e.g., JCPDS) to identify crystalline monohydrate .

Q. What solvent systems are optimal for dissolving this compound in biochemical assays?

  • Methodology : The compound is highly soluble in water (>500 mg/mL at 25°C) but poorly soluble in ethanol or acetone. For hydrophobic matrices, use phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-20 to enhance dispersion. Pre-filter solutions (0.22 µm) to remove particulates .

Advanced Research Questions

Q. How do crystallization conditions influence the supramolecular structure of this compound?

  • Methodology : X-ray crystallography reveals that slow evaporation from aqueous ethanol induces a monoclinic P2₁/c space group with hydrogen-bonded guanidinium and carboxylate groups. Varying pH (3.5–6.0) alters aggregation patterns, as seen in analogous DL-arginine complexes with aspartate/glutamate .
  • Contradictions : Some studies report polymorphic transitions at >80% relative humidity, necessitating controlled-environment XRD for reproducibility .

Q. What are the kinetic and thermodynamic stability profiles of this compound under accelerated degradation conditions?

  • Methodology :

  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for deamination (arginine → ornithine) or chloride loss (<1% w/w by ion chromatography) .
  • Isothermal Calorimetry (ITC) : Quantify enthalpy changes during hydrate-anhydrate transitions (ΔH ≈ +15 kJ/mol) .

Q. How does this compound interact with metal ions in catalytic or chelation studies?

  • Methodology :

  • UV-Vis Titration : Monitor absorbance shifts (λ = 210–230 nm) upon adding Cu²⁺/Zn²⁺ to arginine solutions. Stability constants (log K) range from 3.5–4.2 for Cu²⁺ complexes .
  • FT-IR Analysis : Detect shifts in ν(N–H) (1650 cm⁻¹) and ν(C=O) (1720 cm⁻¹) upon metal coordination .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

  • Case Example : Discrepancies in nitric oxide (NO) modulation may arise from endotoxin variability (<0.1 EU/mg required for cell studies) or racemic interference. Mitigate via:

  • Endotoxin Testing : Use Limulus Amebocyte Lysate (LAL) assays .
  • Enantiomer-Specific Assays : Compare D- and L-forms in parallel using chiral separations .

Key Research Recommendations

  • For Structural Studies : Prioritize single-crystal XRD with low-temperature (100 K) data collection to minimize hydrate variability .
  • For Bioassays : Source high-purity batches (≥99%, low endotoxin) and validate enantiomeric ratios .
  • For Stability Testing : Use dynamic vapor sorption (DVS) to model humidity-induced phase changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.